molecular formula C18H26N4O5 B034343 Denipride CAS No. 106972-33-2

Denipride

Cat. No. B034343
CAS RN: 106972-33-2
M. Wt: 378.4 g/mol
InChI Key: WUIJEMRFIZSWPL-UHFFFAOYSA-N
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Description

Denipride is a chemical compound that belongs to the class of benzamide derivatives. It is a selective dopamine D2 receptor agonist and has been used in scientific research for its potential therapeutic effects. Denipride has been shown to have a positive impact on the central nervous system and has been studied for its potential use in treating neurological disorders such as Parkinson's disease.

Mechanism of Action

Denipride acts as a selective dopamine D2 receptor agonist. It binds to the dopamine receptors in the brain, which leads to an increase in dopamine release. This, in turn, leads to an increase in the activity of the central nervous system.
Biochemical and Physiological Effects:
Denipride has been shown to have a positive impact on the central nervous system. It has been shown to increase the release of dopamine, which leads to an increase in the activity of the central nervous system. Denipride has also been shown to have a positive impact on the cardiovascular system, increasing blood flow and reducing blood pressure.

Advantages and Limitations for Lab Experiments

Denipride has several advantages for use in lab experiments. It is a selective dopamine D2 receptor agonist, which means that it can be used to study the effects of dopamine on the central nervous system. Denipride is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments.
However, there are also limitations to the use of denipride in lab experiments. It has a relatively short half-life, which means that its effects may not be long-lasting. Additionally, denipride has a relatively low affinity for dopamine receptors, which means that it may not be as effective as other dopamine agonists.

Future Directions

There are several potential future directions for research on denipride. One potential direction is the study of denipride's potential therapeutic effects in treating neurological disorders such as Parkinson's disease. Another potential direction is the study of denipride's potential use in treating addiction and depression. Additionally, further research could be conducted to optimize the synthesis of denipride and to improve its effectiveness as a dopamine agonist.

Synthesis Methods

Denipride can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine in the presence of a reducing agent. The resulting product is then subjected to further reactions to produce denipride.

Scientific Research Applications

Denipride has been extensively studied for its potential therapeutic effects. It has been shown to have a positive impact on the central nervous system and has been studied for its potential use in treating neurological disorders such as Parkinson's disease. Denipride has also been studied for its potential use in treating addiction and depression.

properties

IUPAC Name

4-amino-2-methoxy-5-nitro-N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5/c1-26-17-10-15(19)16(22(24)25)9-14(17)18(23)20-12-4-6-21(7-5-12)11-13-3-2-8-27-13/h9-10,12-13H,2-8,11,19H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIJEMRFIZSWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCCO3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869470
Record name Denipride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Denipride

CAS RN

106972-33-2
Record name Denipride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106972332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denipride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENIPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IBT2ZQS3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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